2-(1H-Imidazole-1-carbonyl)pyrazine

Peptide coupling reagent Acyl imidazolide reactivity Synthetic yield

2-(1H‑Imidazole‑1‑carbonyl)pyrazine (CAS 103435‑88‑7, MF C₈H₆N₄O, MW 174.16) is a heterocyclic compound composed of an imidazole ring linked through a carbonyl bridge to a pyrazine ring. The carbonyl group activates the system toward nucleophilic acyl substitution, making the molecule a pre‑formed, crystalline acyl imidazolide that can transfer the pyrazine‑2‑carbonyl moiety to amines and other nucleophiles without the need for additional coupling reagents.

Molecular Formula C8H6N4O
Molecular Weight 174.16 g/mol
Cat. No. B13445499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazole-1-carbonyl)pyrazine
Molecular FormulaC8H6N4O
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C(=O)N2C=CN=C2
InChIInChI=1S/C8H6N4O/c13-8(12-4-3-10-6-12)7-5-9-1-2-11-7/h1-6H
InChIKeyKNYAJWGPAFZFOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazole-1-carbonyl)pyrazine (CAS 103435-88-7): A Bifunctional Heterocyclic Building Block for Procurement


2-(1H‑Imidazole‑1‑carbonyl)pyrazine (CAS 103435‑88‑7, MF C₈H₆N₄O, MW 174.16) is a heterocyclic compound composed of an imidazole ring linked through a carbonyl bridge to a pyrazine ring . The carbonyl group activates the system toward nucleophilic acyl substitution, making the molecule a pre‑formed, crystalline acyl imidazolide that can transfer the pyrazine‑2‑carbonyl moiety to amines and other nucleophiles without the need for additional coupling reagents . This dual‑ring architecture is found as a structural motif in several pharmacologically active series, and the compound is specifically identified as Bortezomib Impurity 77, underscoring its relevance in pharmaceutical quality‑control workflows .

Why Generic Acyl Imidazolide Substitution Fails for 2-(1H-Imidazole-1-carbonyl)pyrazine


Although acyl imidazolides are a well‑known class of activated carboxylic acid derivatives, simply substituting a different aryl‑carbonyl imidazolide for 2‑(1H‑imidazole‑1‑carbonyl)pyrazine is unreliable because the pyrazine ring introduces an electron‑deficient heteroaromatic system that substantially alters the electrophilicity of the carbonyl carbon, the stability of the tetrahedral intermediate, and the leaving‑group ability of the imidazole moiety compared to pyridine, phenyl, or pyrimidine analogs . In pharmaceutical impurity profiling, identity is non‑negotiable: 2‑(1H‑imidazole‑1‑carbonyl)pyrazine is listed as a specific bortezomib impurity, and substitution with a generic acyl imidazolide would invalidate pharmacopoeial compliance . The quantitative evidence below demonstrates where this compound offers measurable differentiation in both synthetic and analytical contexts.

Quantitative Differentiation Evidence for 2-(1H-Imidazole-1-carbonyl)pyrazine


Synthetic Yield vs. Alternative Acyl Donors in Dipeptide Formation

When pyrazinecarboxylic acid imidazolide (the target compound) is used as the acyl donor in the synthesis of (S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid from N,O-bis(trimethylsilyl)phenylalanine, the isolated yield reaches 97% (0.96 g scale) . In contrast, the same transformation carried out via the benzo‑triazol‑1‑yl ester (1H-benzo[d][1,2,3]triazol-1-yl)(pyrazin-2-yl)methanone under comparable conditions affords a yield of 98% . Although the imidazolide and the benzotriazole ester give nearly identical yields, the imidazolide protocol avoids the handling of potentially explosive benzotriazole reagents, providing a safety and cost advantage in large‑scale procurement decisions.

Peptide coupling reagent Acyl imidazolide reactivity Synthetic yield

Chromatographic Resolution: Retention Time Differentiation in Bortezomib Impurity Profiling

In reverse‑phase HPLC methods used for bortezomib purity analysis, 2-(1H‑imidazole‑1‑carbonyl)pyrazine (Bortezomib Impurity 77) exhibits a distinct retention time that separates it from process‑related impurities such as the deboronated dipeptide (Impurity A) and the pinanediol ester intermediates . While the exact retention time is column‑ and method‑dependent, the presence of the electron‑poor pyrazine ring confers a unique LogP of 0.36 and a polar surface area (PSA) of 60.67 Ų , which together determine its chromatographic behavior. Competitor impurities with different heterocyclic cores (e.g., pyridine or pyrimidine analogs) show retention time differences of ≥ 2 min under typical gradient conditions .

Pharmaceutical impurity Bortezomib QC HPLC retention time

Application‑Specific Reactivity: Antibacterial Dipeptidyl Boronate Synthesis

2‑(1H‑Imidazole‑1‑carbonyl)pyrazine is explicitly cited as the key acylating agent for preparing dipeptidyl boronates that show antibacterial activity in a Singapore patent application (2018) . While comparative IC₅₀ data for the final dipeptidyl boronate products are not publicly available, the patent exemplifies that the pyrazine‑2‑carbonyl imidazolide is uniquely reactive in the presence of the boronate functionality, a class of compounds sensitive to alternative coupling reagents that generate acidic by‑products. Analogs such as pyridine‑2‑carbonyl imidazolide or phenyl‑carbonyl imidazolide are not reported in this antibacterial context, suggesting a specific fit of the pyrazine‑imidazolide structure for the desired in‑vivo target profile.

Antibacterial agent Dipeptidyl boronate Medicinal chemistry

Procurement‑Worthy Application Scenarios for 2-(1H-Imidazole-1-carbonyl)pyrazine


Bortezomib Impurity Profiling and Pharmacopoeial Conformance

Analytical laboratories responsible for bortezomib drug substance or drug product release must confirm the absence or limit of Impurity 77 per ICH Q3A guidelines. Purchasing the authentic 2‑(1H‑imidazole‑1‑carbonyl)pyrazine reference standard ensures that HPLC methods are properly calibrated and that retention‑time alignment is exact, avoiding misidentification of unknown peaks that could arise when a non‑identical analog is used as a surrogate .

High‑Throughput Amide Bond Formation in Drug‑Discovery Libraries

Medicinal chemistry groups synthesizing libraries of pyrazine‑2‑carboxamides can use the pre‑formed imidazolide to achieve high conversion rates without the step‑wise addition of coupling reagents. The 97% isolated yield demonstrated for phenylalanine‑derived amides indicates that parallel synthesis plates will see minimal product loss, maximizing the number of screening‑ready compounds per purchased gram.

Antibacterial Dipeptidyl Boronate Lead Optimization

Teams pursuing novel antibacterial dipeptidyl boronate inhibitors can procure this compound as the acyl donor of choice, based on its validated use in a patented antibacterial series . Starting with a building block that already has intellectual‑property precedent accelerates hit‑to‑lead timelines and strengthens the composition‑of‑matter position for any resulting clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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